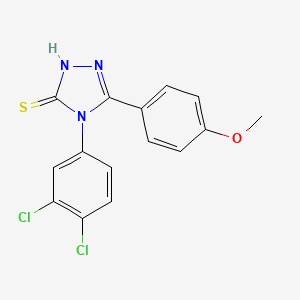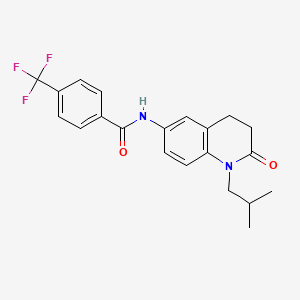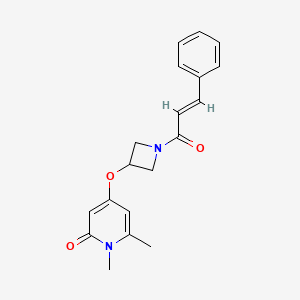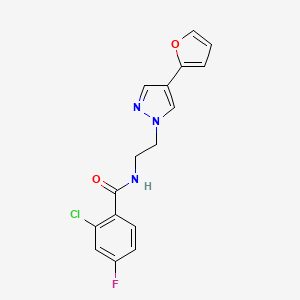
2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic molecule that has been designed to target specific biochemical pathways in cells, which makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Fluorinated pyrazoles, such as those studied by Surmont et al. (2011), are valuable in medicinal chemistry for creating compounds with potential therapeutic applications. The method developed for synthesizing 3-amino-4-fluoropyrazoles, involving monofluorination and condensation processes, highlights the compound's relevance as a building block in drug development (Surmont, G. Verniest, et al., 2011).
Chemical Synthesis Techniques
In the realm of chemical synthesis, Yuan et al. (2017) described a method for decarboxylative fluorination of electron-rich heteroaromatics, including pyrazole, which is pertinent due to the fluorinated aspect of the target compound. This method provides insights into potential synthetic routes that could involve the compound (Yuan, Jian-Fei Yao, et al., 2017).
Antimicrobial and Antioxidant Activities
Research by Raparla et al. (2013) on benzothiazole and pyrazole derivatives, which share structural similarities with the target molecule, demonstrated significant antimicrobial and antioxidant activities. These findings suggest potential applications of the compound in the development of new antimicrobial agents (Raparla, D. Reddy, et al., 2013).
Anticancer Activities
The study by Zaki et al. (2018) on chalcone derivatives, including those involving furan and pyrazole units, showed promising anticancer activities. Such research underscores the potential application of the compound in cancer research, especially as a precursor for synthesizing compounds with antiavian influenza virus activity (Zaki, Marwa S. Al-Gendey, et al., 2018).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-14-8-12(18)3-4-13(14)16(22)19-5-6-21-10-11(9-20-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJYSFTTLHWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

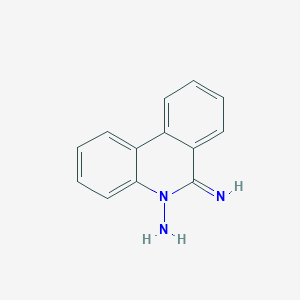
![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)
![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
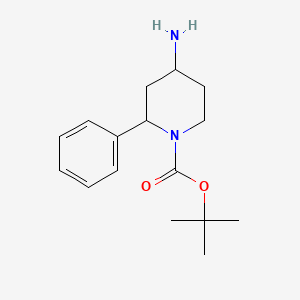
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2718487.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
